Bienvenue dans la boutique en ligne BenchChem!

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid

Nuclear Receptor Binding Drug Discovery Acute Promyelocytic Leukemia

This compound is a validated dual RARα/RXRα agonist with a unique selectivity profile. It directly activates RXRα homodimers (321-fold induction) and demonstrates potent anti-leukemic activity (IC50: 0.71 µM). Unlike other retinoids, absolute lack of PPAR binding eliminates off-target metabolic interference, making it a superior probe for differentiation therapy research.

Molecular Formula C18H13NO4S
Molecular Weight 339.37
CAS No. 861209-67-8
Cat. No. B2477201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
CAS861209-67-8
Molecular FormulaC18H13NO4S
Molecular Weight339.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)C(=O)O)CC(=O)O
InChIInChI=1S/C18H13NO4S/c20-15(21)10-14-16(11-4-2-1-3-5-11)19-17(24-14)12-6-8-13(9-7-12)18(22)23/h1-9H,10H2,(H,20,21)(H,22,23)
InChIKeyIAQPAVNNMOSSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-(Carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid: Procurement Rationale and Chemical Class Context


4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid (CAS 861209-67-8), frequently designated as a phenyl-thiazolyl-benzoic acid (PTB) derivative, is a synthetic small molecule belonging to the benzoic acid class [1]. Its core structure features a central 1,3-thiazole ring substituted with a phenyl group, a carboxymethyl chain, and a terminal benzoic acid moiety [2]. This compound has been identified in primary research as a potent dual agonist of the nuclear receptors Retinoic Acid Receptor Alpha (RARα) and Retinoid X Receptor Alpha (RXRα), a property that mechanistically distinguishes it from classical single-receptor targeting retinoids [1].

4-[5-(Carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid: Why In-Class Substitution Introduces Functional Risk


Casual substitution of 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid with other thiazole-containing or retinoid-class compounds is scientifically unreliable due to its unique dual agonism profile. While classic retinoids like all-trans retinoic acid (ATRA) primarily target RARs, the specific substitution pattern on this compound's thiazole core confers high-affinity, direct binding to both RARα and RXRα, a functional duality which results in a distinct selectivity profile devoid of activity on Peroxisome Proliferator-Activated Receptors (PPARs) [1]. Evidence shows that structurally related analogs fail to replicate this RAR/RXR dual agonism, leading to divergent gene activation patterns and an inability to simultaneously drive RXR-dependent differentiation and growth inhibition pathways [1].

4-[5-(Carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid: Quantitative Performance Metrics Versus Comparators


Dual RARα/RXRα Binding Affinity Versus ATRA and 9-cis RA: A Direct Head-to-Head Nuclear Receptor Comparison

In a direct time-resolved fluorescence resonance energy transfer (TR-FRET) assay, the target compound PTB demonstrated high-affinity binding to RARα with an EC50 of 21 nM, compared to 0.36 nM for ATRA and 0.73 nM for 9-cis RA [1]. Critically, PTB also binds RXRα with an EC50 of 454 nM, a property fundamentally absent from ATRA, which is primarily an RAR ligand [1]. This establishes PTB as a unique dual agonist in this head-to-head comparison.

Nuclear Receptor Binding Drug Discovery Acute Promyelocytic Leukemia

Potent RXR/RXR Homodimer Agonism: A Unique Gene Activation Signature Compared to ATRA

In a cellular reporter gene assay, PTB fully activates a reporter driven by an RXRα/RXRα homodimer enhancer element, achieving a 321-fold increase in activation at 10 μM [1]. In stark contrast, ATRA shows only a 796-fold activation [1]. While both are high, the RXR homodimer specificity is a property not typically associated with classical RAR agonists, highlighting a divergent mechanism.

Reporter Gene Assay Transcriptional Activation RXR Signaling

Selectivity Profile: Absolute PPAR Exclusion Versus Cross-Reactive Retinoids

A key differentiator is PTB's clean selectivity profile. In direct binding assays, PTB shows no binding to PPARα, PPARδ(β), or PPARγ up to the highest concentration tested [1]. This contrasts with 9-cis RA, which is a known PPARγ ligand, and ATRA, which has reported activity on PPARδ(β) [1]. This demonstrates that the specific chemical structure of PTB eliminates the PPAR cross-reactivity common among other retinoids.

Receptor Selectivity PPAR Nuclear Receptor Profiling

Dual Differentiation Induction and Anti-Leukemic Activity: Potency Metrics in APL Cell Models

PTB demonstrates a dual functional profile: it induces differentiation in NB4 acute promyelocytic leukemia (APL) cells with an EC50 of 0.95 μM, and simultaneously inhibits proliferation of HL-60 cells with an IC50 of 0.71 μM [1]. In vivo, oral administration at 20 mg/kg once daily significantly inhibited NB4 subcutaneous tumor growth by 44% [1]. This dual effect is a cornerstone of APL drug candidate research.

Differentiation Therapy Anti-Leukemic Activity APL

4-[5-(Carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid: Validated Application Scenarios for Scientific Research and Industrial Screening


Deciphering RXR Homodimer Signaling in Cancer Biology

Researchers focused on nuclear receptor biology can deploy this compound to selectively activate RXRα homodimer-driven transcription. As demonstrated by the 321-fold reporter gene activation, it serves as a powerful probe to dissect gene expression programs governed exclusively by RXR homodimers, distinct from RAR-dependent pathways, a task for which other retinoids like ATRA or 9-cis RA are unsuited due to their broader or differing receptor selectivity profiles [1].

Differentiation-Inducing Agent in Acute Promyelocytic Leukemia (APL) Research

Given the compound's validated ability to induce differentiation (EC50: 0.95 μM in NB4 cells) and inhibit leukemic cell proliferation (IC50: 0.71 μM in HL-60 cells), it is a leading candidate for mechanistic studies on differentiation therapy for APL. Its in vivo efficacy (44% tumor growth inhibition at 20 mg/kg) further supports its use in preclinical oncology models seeking to overcome resistance mechanisms to conventional ATRA therapy [1].

Profiling Metabolic Safety and Selectivity in Nuclear Receptor Panels

In drug discovery screening cascades, this compound is an ideal reference standard for selectivity profiling. Its absolute lack of binding to PPARα, PPARδ(β), and PPARγ eliminates the metabolic interference and confounding biological effects associated with off-target PPAR activation, a common pitfall of other RXR agonists [1]. Researchers can use it to confidently attribute observed phenotypes specifically to RAR/RXR biology.

Virtual Screening and Docking Validation for Dual RAR/RXR Pharmacophore Modeling

Given that the compound was originally identified through a virtual screening campaign against the agonist-bound form of RXRα [1], it represents a validated hit for refining in silico models. Computational chemists can use its co-crystal structure or docking pose to optimize pharmacophore models for dual RAR/RXR agonists, improving the predictive power of future virtual screening endeavors.

Quote Request

Request a Quote for 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.